1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-

Catalog No.
S14282129
CAS No.
1036963-33-3
M.F
C17H29N3Si
M. Wt
303.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris...

CAS Number

1036963-33-3

Product Name

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-

IUPAC Name

2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine

Molecular Formula

C17H29N3Si

Molecular Weight

303.5 g/mol

InChI

InChI=1S/C17H29N3Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)8-15-9-16(18)10-19-17(15)20/h8-13H,18H2,1-7H3

InChI Key

OYUMHVHGTBYQQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)N

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- is a complex nitrogen-containing heterocyclic compound characterized by its unique molecular structure and properties. The molecular formula is C16H27N3Si, with a molecular weight of approximately 289.49 g/mol. This compound features a pyrrolo[2,3-b]pyridine core, which is substituted with a tris(1-methylethyl)silyl group at one nitrogen atom and a methyl group at the second position of the pyrrole ring. The presence of the silyl group enhances its stability and solubility in organic solvents, making it suitable for various applications in medicinal chemistry and material science .

The reactions involving 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- primarily focus on its role as a building block in organic synthesis. It can undergo various chemical transformations, including:

  • Nucleophilic substitutions: The amine group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cross-coupling reactions: This compound can serve as a coupling partner in reactions such as Suzuki or Heck reactions, facilitating the formation of carbon-carbon bonds.
  • Deprotection reactions: The silyl group can be removed under specific conditions to yield the corresponding hydroxyl or amine derivatives.

These reactions are essential for synthesizing more complex molecules that may exhibit enhanced biological activity or material properties.

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- has demonstrated significant biological activity, particularly in medicinal chemistry. Research indicates that it acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound's mechanism of action involves:

  • Inhibition of cell proliferation: It has been shown to reduce the growth of various cancer cell lines by inducing apoptosis.
  • Modulation of signaling pathways: The compound affects key signaling pathways such as RAS–MEK–ERK and PI3K–Akt, which are vital for cellular functions and survival .

The synthesis of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- typically involves several steps:

  • Formation of the pyrrolopyridine core: This is achieved through cyclization reactions starting from pyrrole and pyridine derivatives.
  • Introduction of the silyl group: The tris(1-methylethyl)silyl group can be introduced via silylation reactions using appropriate silylating agents.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity and yield.

In industrial settings, continuous flow chemistry may be employed to optimize reaction conditions and enhance scalability .

This compound finds applications across various fields:

  • Medicinal Chemistry: It is being researched for its potential use in cancer therapy due to its ability to inhibit FGFRs.
  • Material Science: Its unique properties enable it to be used in developing new materials and coatings.
  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules with potential therapeutic effects .

Interaction studies involving 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- focus on its binding affinity to biological targets. These studies reveal that:

  • The compound binds specifically to FGFRs, inhibiting their activity and leading to downstream effects on cell signaling pathways.
  • Investigations into its interactions with other proteins involved in cancer progression are ongoing to elucidate its full therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- but differ in their substituents or functional groups. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amineC8H9N3Simpler structure without silylation
5-Amino-2-methylpyridineC6H8N2Lacks the pyrrolopyridine core
4-(Tris(1-methylethyl)silyl)-anilineC15H27NContains an aniline structure instead of pyridine

The unique combination of the pyrrolopyridine core with the tris(1-methylethyl)silyl group distinguishes this compound from others, providing it with specific biological activities and applications not found in simpler analogs.

The Madelung and Fischer cyclization methods remain pivotal for constructing the pyrrolo[2,3-b]pyridine core. The Madelung synthesis involves intramolecular cyclization of N-acylated aniline derivatives under high-temperature conditions (160–200°C) in the presence of strong bases like potassium tert-butoxide. For example, cyclization of 3-acetamidopyridine derivatives yields 2-substituted 1H-pyrrolo[2,3-b]pyridines with moderate to high regiocontrol (Table 1).

The Fischer indole synthesis, adapted for azaindole systems, employs acid-catalyzed cyclization of phenylhydrazones. Polyphosphoric acid (PPA) at 120–140°C efficiently converts hydrazones derived from 5-bromo-2-methylpyridine into 5-bromo-2,3-disubstituted pyrrolo[2,3-b]pyridines. This method excels in introducing bromine at the 5-position, enabling subsequent cross-coupling reactions.

Table 1: Comparison of Madelung and Fischer Cyclization Methods

ParameterMadelung CyclizationFischer Cyclization
Starting MaterialN-Acylated aniline derivativesPhenylhydrazones
ConditionsHigh temperature, strong baseAcidic (PPA), moderate heat
Regioselectivity2-Substitution dominant2,3-Disubstitution achievable
Functional Group ToleranceLimited for electrophilic groupsBroad, accommodates halogens

Regioselective Functionalization at the 2- and 3-Positions

Electrophilic aromatic substitution (EAS) predominantly occurs at the 3-position due to the electron-rich pyrrole ring. Nitration using nitric acid in acetic anhydride affords 3-nitro derivatives in >80% yield. Bromination with molecular bromine in dichloromethane selectively targets the 3-position, though steric hindrance from 2-substituents can divert reactivity to the 2-position. Mannich reactions with formaldehyde and secondary amines yield 3-aminomethyl derivatives, while iodination using iodine monochloride proceeds smoothly under mild conditions.

Table 2: Regioselectivity in Electrophilic Substitution

ElectrophilePositional PreferenceYield (%)Conditions
Nitronium ion (HNO₃)385Ac₂O, 0°C, 2 h
Bromine (Br₂)378CH₂Cl₂, rt, 1 h
Iodine monochloride370EtOH, reflux, 4 h
Mannich base (CH₂O, R₂NH)365H₂O, 60°C, 6 h

Silylation Protocols for N1-Protection Using Tris(1-Methylethyl)Silyl Groups

N1-Protection with tris(1-methylethyl)silyl (TIPS) groups enhances solubility and prevents unwanted side reactions during functionalization. Silylation is achieved by treating the free amine with tris(1-methylethyl)silyl chloride (TIPSCl) in the presence of a base such as imidazole or triethylamine. Zinc triflate catalysts (e.g., Zn(OTf)₂) enable efficient silylation of heterocycles under mild conditions (60°C, 12 h), achieving >90% conversion in aprotic solvents like tetrahydrofuran. The bulky TIPS group sterically shields the N1-position, directing subsequent reactions to the 2- and 3-positions.

Table 3: Silylation Reagents and Conditions

ReagentBase/CatalystSolventTemperatureTimeYield
TIPSClImidazoleDMF25°C24 h75%
TIPSClZn(OTf)₂THF60°C12 h92%
TIPSHNoneToluene110°C6 h68%

Post-Functionalization via Electrophilic Aromatic Substitution

After silylation, the 1H-pyrrolo[2,3-b]pyridine core undergoes further functionalization. Sulfonation at the 3-position using chlorosulfonic acid yields sulfonyl chlorides, pivotal for forming sulfonamides or sulfonate esters. Friedel-Crafts acylations with acetyl chloride and AlCl₃ introduce ketone groups at the 3-position, though competing ring expansion to 1,8-naphthyridines may occur with chloroform under basic conditions.

Key Reaction Pathways:

  • Sulfonation:
    $$ \text{1H-Pyrrolo[2,3-b]pyridine} + \text{ClSO}_3\text{H} \rightarrow \text{3-Sulfonyl chloride derivative} $$
  • Ring Expansion:$$ \text{2-Phenyl-1H-pyrrolo[2,3-b]pyridine} + \text{CHCl}_3 + \text{NaOH} \rightarrow \text{1,8-Naphthyridine} $$

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.213074472 g/mol

Monoisotopic Mass

303.213074472 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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